molecular formula C25H24N4O3 B3613900 3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide

3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide

Cat. No. B3613900
M. Wt: 428.5 g/mol
InChI Key: PPWSZVCMPQJCGZ-XSFVSMFZSA-N
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Description

The compound contains several functional groups including an acetylamino group, a pyrrole ring, a cyano group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrole ring is a five-membered ring with alternating single and double bonds, which means it is aromatic and has a planar structure .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. The acetylamino group could act as a nucleophile in substitution reactions, while the pyrrole ring could undergo electrophilic aromatic substitution. The cyano group could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetylamino and cyano groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without more information, it’s difficult to predict exactly how this compound would interact with biological systems .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, materials science, or other fields. Its unique structure and potential reactivity make it an interesting subject for future research .

properties

IUPAC Name

(E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-16-13-19(17(2)29(16)23-9-5-21(6-10-23)27-18(3)30)14-20(15-26)25(31)28-22-7-11-24(32-4)12-8-22/h5-14H,1-4H3,(H,27,30)(H,28,31)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWSZVCMPQJCGZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide
Reactant of Route 3
3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide

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